1-(Furan-2-carbonyl)pyrrolidin-3-amine
CAS No.: 1249168-09-9
Cat. No.: VC3076721
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249168-09-9 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | (3-aminopyrrolidin-1-yl)-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C9H12N2O2/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8/h1-2,5,7H,3-4,6,10H2 |
| Standard InChI Key | PDSIOHGSHGSZMS-UHFFFAOYSA-N |
| SMILES | C1CN(CC1N)C(=O)C2=CC=CO2 |
| Canonical SMILES | C1CN(CC1N)C(=O)C2=CC=CO2 |
Introduction
Structural Characteristics and Properties
1-(Furan-2-carbonyl)pyrrolidin-3-amine features a furan ring connected to a pyrrolidine through a carbonyl bridge, forming an amide bond with the pyrrolidine nitrogen. The compound's structure can be compared to related molecules such as 2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline, which shares core structural elements but differs in the position of furan attachment and substituents at the pyrrolidine-3 position . The key structural features include the aromatic furan ring, which contributes to the compound's electronic properties, the amide linkage providing conformational rigidity, and the primary amine group that serves as a reactive site for further functionalization.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be anticipated:
Table 1. Predicted Physicochemical Properties of 1-(Furan-2-carbonyl)pyrrolidin-3-amine
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Physical State (25°C) | Crystalline solid |
| Solubility Profile | Soluble in polar protic solvents (alcohols, water); moderately soluble in polar aprotic solvents |
| Hydrogen Bond Donors | 2 (primary amine) |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, furan oxygen, amine) |
The presence of both hydrogen bond donors and acceptors suggests that this compound would exhibit good solubility in polar solvents such as isopropyl alcohol and ethanol, which have shown effectiveness as reaction media for similar furan derivatives .
Synthetic Approaches
Several potential synthetic routes can be proposed for 1-(Furan-2-carbonyl)pyrrolidin-3-amine based on methodologies reported for similar heterocyclic compounds.
One-Pot Synthesis Strategy
The optimal conditions for synthesizing this compound would likely involve isopropyl alcohol as the solvent under reflux conditions, as this has shown superior performance in comparable reactions of furan derivatives . The reaction efficiency appears to be higher in polar protic solvents, which facilitate the formation of intermediates and stabilize transition states in reactions involving furan derivatives.
Catalytic Approaches
An alternative synthesis pathway could employ polyether sulfone sulfamic acid (PES-NHSO₃H) as an acidic catalyst, similar to the approach described for functionalized furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives . This catalyst has demonstrated excellent efficiency in promoting three-component reactions involving heterocyclic compounds, with yields ranging from 85-97% and good recyclability (up to 11 cycles without significant loss of catalytic activity) .
Spectroscopic Characterization
Based on the structural features of 1-(Furan-2-carbonyl)pyrrolidin-3-amine and spectroscopic data from similar compounds, the following spectroscopic properties can be predicted.
Infrared Spectroscopy
Table 3. Predicted Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretching | 3400-3300 | Primary amine |
| C-H stretching | 3150-3000 | Aromatic (furan) |
| C-H stretching | 2950-2850 | Aliphatic (pyrrolidine) |
| C=O stretching | 1670-1630 | Amide carbonyl |
| C=C stretching | 1580-1520 | Furan ring |
| C-N stretching | 1350-1250 | Amide and amine |
| Furan ring breathing | 1020-1010 | Characteristic furan vibration |
The IR spectrum would be expected to show distinct bands for the primary amine group (NH₂) in the 3400-3300 cm⁻¹ region, similar to the NH₂ stretching observed in compound C1 described in search result at 3521-3433 cm⁻¹. The amide carbonyl would likely appear at 1670-1630 cm⁻¹, comparable to the C=O stretching observed in the furan-containing compounds discussed in the literature .
¹H-NMR Predictions
Table 4. Predicted ¹H-NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Furan H-5 | 7.4-7.6 | doublet | 1H |
| Furan H-4 | 6.9-7.1 | triplet | 1H |
| Furan H-3 | 6.4-6.6 | doublet | 1H |
| NH₂ | 2.8-3.2 | broad singlet | 2H |
| Pyrrolidine CH-NH₂ | 3.8-4.0 | multiplet | 1H |
| Pyrrolidine CH₂-N | 3.4-3.6 | multiplet | 2H |
| Pyrrolidine CH₂ | 1.8-2.2 | complex multiplet | 2H |
The ¹H-NMR spectrum would likely show characteristic signals for the furan ring protons in the aromatic region, similar to the patterns observed in other furan derivatives . The primary amine protons would appear as a broad singlet that may show temperature-dependent behavior due to exchange processes.
¹³C-NMR Predictions
Table 5. Predicted ¹³C-NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (amide) | 160-165 |
| Furan C-2 | 145-148 |
| Furan C-5 | 142-145 |
| Furan C-3, C-4 | 110-115 |
| Pyrrolidine C-3 (CH-NH₂) | 50-55 |
| Pyrrolidine C-N | 45-50 |
| Pyrrolidine CH₂ | 30-35 |
These predictions are based on the ¹³C-NMR data reported for furan derivatives in the literature , which show characteristic chemical shifts for furan carbons at approximately 112-153 ppm.
Chemical Reactivity
The reactivity of 1-(Furan-2-carbonyl)pyrrolidin-3-amine is governed by three key functional groups: the furan ring, the amide linkage, and the primary amine.
Amine Functionality
The primary amine group represents a versatile synthetic handle that can undergo numerous transformations. Based on the reactivity of similar compounds, the following reactions can be anticipated:
-
Nucleophilic substitution reactions with electrophiles
-
Reductive amination with aldehydes or ketones
-
Amide formation with carboxylic acids or derivatives
-
Conversion to azides, isocyanates, or other nitrogen-containing functional groups
The nucleophilic nature of the amine group is evidenced by the reactivity of similar compounds in the presence of electrophilic reagents such as those described in the synthesis of Schiff bases from furfural derivatives .
Amide Bond Characteristics
| Reaction Type | Target Structures | Potential Utility |
|---|---|---|
| Amide formation | N-functionalized derivatives | Peptidomimetics, enzyme inhibitors |
| Reductive amination | Secondary/tertiary amines | Pharmacologically active compounds |
| Heterocycle formation | Complex nitrogen heterocycles | Drug discovery scaffolds |
| Metal coordination | Organometallic complexes | Catalysis, materials science |
Materials Science
The heterocyclic structure with multiple functional groups suggests potential applications in materials science, particularly in the development of functional materials with specific electronic or optical properties. The amide and amine functionalities could facilitate incorporation into polymeric systems or enable surface modification of various materials.
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